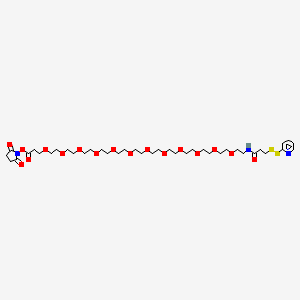

SPDP-PEG12-NHS ester

Description

Overview of Heterobifunctional Crosslinkers in Contemporary Chemical Biology

Heterobifunctional crosslinkers are indispensable reagents in modern chemical biology, engineered to covalently connect two different molecules with precision. creative-biolabs.comscbt.com Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive ends. creative-biolabs.comaatbio.com This inherent asymmetry allows for sequential and selective targeting of different functional groups on separate molecules, such as proteins, nucleic acids, or carbohydrates. creative-biolabs.comcovachem.com This controlled, stepwise reaction minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with single-step conjugations using homobifunctional reagents. aatbio.comyoutube.com

The versatility of heterobifunctional crosslinkers stems from the wide array of reactive groups that can be incorporated into their structure. scbt.com Common examples include combinations like N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for reacting with sulfhydryl groups. creative-biolabs.com This diversity enables researchers to tailor their conjugation strategy to the specific functional groups available on the biomolecules of interest, ensuring precise control over the stoichiometry and spatial orientation of the final conjugate. creative-biolabs.comscbt.com These reagents are crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the study of molecular interactions. scbt.commedchemexpress.com

The general structure of a heterobifunctional crosslinker can be represented as:

Reactive Group 1 - Spacer Arm - Reactive Group 2

The nature of the spacer arm is also a critical design element, influencing properties such as the distance between the conjugated molecules, the solubility of the final conjugate, and whether the linkage is permanent or cleavable. cyanagen.com

The Strategic Integration of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation Reagents

The incorporation of polyethylene glycol (PEG) chains into bioconjugation reagents, a process known as PEGylation, is a widely adopted strategy to enhance the physicochemical properties of the resulting conjugates. nih.govnih.gov PEG is a synthetic, hydrophilic, and biocompatible polymer that, when integrated into crosslinkers like SPDP-PEG12-NHS ester, imparts several advantageous characteristics. axispharm.comwikipedia.org

| Property | Effect of PEGylation |

| Hydrophilicity | Increased |

| Aqueous Solubility | Increased |

| Aggregation | Reduced |

| Precipitation | Reduced |

The PEG chain in a crosslinker acts as a flexible spacer arm, providing a defined distance between the two conjugated molecules. cyanagen.comthermofisher.com This spatial separation can be critical for preserving the biological activity of the conjugated molecules, particularly for proteins and antibodies, by minimizing steric hindrance that could otherwise interfere with their binding sites or active domains. nih.govnih.gov The length of the PEG spacer can be precisely controlled during synthesis, allowing for the optimization of the distance between the conjugated entities to achieve the desired biological function. In this compound, the 12-unit PEG chain offers a significant and flexible spacer to facilitate effective conjugation without compromising the function of the linked biomolecules. vectorlabs.com

PEGylation can significantly modulate the biological interactions of a conjugate. The hydrophilic PEG chain creates a "stealth" effect, forming a hydrated layer around the molecule that can shield it from recognition by the immune system and proteolytic enzymes. researchgate.netrsc.org This steric hindrance reduces immunogenicity and increases the in vivo circulation time of therapeutic conjugates. nih.govaxispharm.com Furthermore, the PEG layer enhances colloidal stability by preventing non-specific interactions with other proteins and surfaces, which is crucial for applications such as nanoparticle drug delivery systems. youtube.comrsc.org However, it is important to note that excessive PEGylation can sometimes lead to reduced bioactivity due to the same steric shielding effect. nih.govrsc.org

Reactive Chemistries of this compound Components

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that target distinct functional groups on biomolecules. vectorlabs.comaxispharm.comthermofisher.com The two reactive ends of this molecule are an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group. axispharm.comthermofisher.combroadpharm.com

The N-hydroxysuccinimide (NHS) ester is a highly efficient reactive group for targeting primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. thermofisher.comglenresearch.comnih.gov The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. glenresearch.comnih.gov This results in the formation of a stable and covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com

This reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 8.5, to ensure that the primary amines are deprotonated and thus nucleophilic. thermofisher.comthermofisher.comthermofisher.com While NHS esters are most reactive towards primary amines, side reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, though the resulting ester and thioester bonds are generally less stable than the amide bond. glenresearch.comstackexchange.comresearchgate.net The rate of hydrolysis of the NHS ester, where it reacts with water, also increases with pH, which can compete with the desired conjugation reaction. thermofisher.comthermofisher.com

| Parameter | Recommended Condition |

| Target Functional Group | Primary Amine (-NH2) |

| pH Range | 7.2 - 8.5 |

| Resulting Covalent Bond | Amide |

| Byproduct | N-hydroxysuccinimide (NHS) |

2-Pyridyldithio (SPDP) Group Engagement with Sulfhydryl Moieties for Disulfide Linkage

The functionality of the this compound crosslinker relies on the specific and efficient reaction between its 2-pyridyldithio group and a free sulfhydryl (thiol) group (-SH), typically found on the cysteine residues of proteins. thermofisher.comthermofisher.com This reaction proceeds through a disulfide exchange mechanism. thermofisher.com A nucleophilic thiolate anion from the target molecule attacks one of the sulfur atoms of the 2-pyridyldithio group. nih.gov

This nucleophilic attack results in the formation of a new, stable disulfide bond (–S–S–) linking the crosslinker to the target molecule. thermofisher.comprecisepeg.com Concurrently, a molecule of pyridine-2-thione is released as a byproduct. thermofisher.com The release of this byproduct is a useful feature of the reaction, as pyridine-2-thione has a distinct absorbance at a wavelength of 343 nm. thermofisher.comprecisepeg.com This allows researchers to monitor the progress of the conjugation reaction spectrophotometrically and quantify the number of sulfhydryl groups that have reacted. thermofisher.com The reaction is most efficient in a pH range of 7 to 8 and should be conducted in buffers that are free of extraneous thiols or disulfide-reducing agents to prevent unwanted side reactions. thermofisher.comthermofisher.com

Characteristics of SPDP-Sulfhydryl Reaction

| Parameter | Description | Source |

|---|---|---|

| Reaction Type | Disulfide Exchange | thermofisher.com |

| Reactants | 2-Pyridyldithio group and a sulfhydryl (-SH) group | thermofisher.com |

| Product | A stable, cleavable disulfide bond | precisepeg.com |

| Byproduct | Pyridine-2-thione | thermofisher.com |

| Optimal pH | 7.0 - 8.0 | thermofisher.comthermofisher.com |

| Monitoring | Spectrophotometric measurement of pyridine-2-thione release at 343 nm | thermofisher.comprecisepeg.com |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N3O17S2/c43-35(7-34-60-61-36-3-1-2-8-41-36)40-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-31-58-33-32-57-30-28-55-26-24-53-22-20-51-18-16-49-14-12-47-10-6-39(46)59-42-37(44)4-5-38(42)45/h1-3,8H,4-7,9-34H2,(H,40,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUMQQHUIZYDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65N3O17S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

912.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Framework for Spdp Peg12 Nhs Ester Mediated Bioconjugation

Fundamental Principles of Amine-to-Sulfhydryl Crosslinking

The bioconjugation mediated by SPDP-PEG12-NHS ester involves a two-step process to link molecules via amine and sulfhydryl functionalities. The NHS ester end of the crosslinker reacts with primary amines, typically the ε-amino groups of lysine (B10760008) residues in proteins or the N-terminus of polypeptides, forming a stable amide bond. fishersci.co.ukvwr.comprecisepeg.comthermofisher.com This reaction is generally carried out in slightly alkaline conditions to ensure the amines are deprotonated and thus nucleophilic. thermofisher.comtocris.com

Following the initial amine modification, the modified molecule is then reacted with a molecule containing a free sulfhydryl group (-SH). The 2-pyridyldithio group of the this compound undergoes a thiol-disulfide exchange reaction with the sulfhydryl, resulting in the formation of a new disulfide bond between the two molecules and the release of pyridine-2-thione as a byproduct. thermofisher.comprecisepeg.comaxispharm.com The release of pyridine-2-thione can be monitored spectrophotometrically by measuring absorbance at 343 nm, providing a method to track the sulfhydryl reaction. precisepeg.comaxispharm.com This sequential reactivity allows for controlled conjugation between two different molecules, one modified with the NHS ester and the other containing a sulfhydryl.

Optimization of Conjugation Reaction Parameters

Efficient bioconjugation using this compound requires careful optimization of several reaction parameters to maximize conjugation yield and specificity while minimizing undesirable side reactions.

Influence of pH on NHS Ester Hydrolysis and Amine Acylation Efficiency

The efficiency of the NHS ester reaction with primary amines is highly dependent on pH. NHS esters react most efficiently with deprotonated primary amines, which are more prevalent at alkaline pH. precisepeg.comtocris.comwindows.net However, increasing pH also accelerates the rate of NHS ester hydrolysis in aqueous solutions, a competing reaction that renders the crosslinker non-reactive towards amines. precisepeg.comthermofisher.comthermofisher.comaxispharm.com

Research indicates that conjugation reactions via the NHS ester are commonly performed within the pH range of 7 to 9. precisepeg.comwindows.netbroadpharm.com The optimal pH for NHS ester reactivity with amines is often cited as falling between 8.3 and 8.5. precisepeg.com At pH 7, the half-life of the NHS ester can be several hours, whereas at pH 9, it can be less than 10 minutes due to increased hydrolysis. thermofisher.comaxispharm.com Therefore, a balance must be struck to favor amine acylation over hydrolysis, typically by conducting the reaction at a slightly alkaline pH (e.g., pH 7-8.5) and controlling the reaction time. thermofisher.comthermofisher.comaxispharm.com

Considerations for Organic Solvent Utilization in Reaction Initiation

This compound, like other NHS-ester reagents, has limited aqueous solubility. thermofisher.comaxispharm.com To facilitate its introduction into aqueous reaction mixtures, the crosslinker is typically first dissolved in a water-miscible organic solvent. thermofisher.comaxispharm.comwindows.net Common organic solvents used for this purpose include dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). thermofisher.comwindows.net

Immediately before use, a stock solution of the this compound is prepared in the organic solvent. thermofisher.comwindows.net This stock solution is then added to the aqueous buffer containing the molecule to be modified. thermofisher.comwindows.net It is important to minimize the final concentration of the organic solvent in the reaction mixture, typically ensuring it does not exceed 10% of the total reaction volume, to avoid potential denaturation or adverse effects on biomolecule activity. windows.net Due to the moisture sensitivity and hydrolysis of the NHS ester, it is recommended to dissolve the reagent immediately before use and avoid storing stock solutions. windows.net

Determining Stoichiometric Ratios and Reaction Incubation Durations

Optimizing the stoichiometric ratio of this compound to the primary amine-containing molecule is crucial for controlling the degree of modification. Using an excess of the NHS ester is common to drive the reaction to completion and achieve a desired level of labeling. windows.netneb.com However, excessive molar ratios can lead to over-conjugation, potentially affecting the function or activity of the biomolecule. neb.com

Typical molar ratios for labeling proteins like IgG with NHS esters can be around 20-fold molar excess of the linker to protein, which may result in the incorporation of 4-6 linkers per antibody molecule. windows.net The optimal molar ratio should be determined empirically for each specific application and target molecule to achieve the desired level of incorporation without compromising biomolecule integrity. tocris.comwindows.net

Reaction incubation durations can vary depending on the specific molecules being conjugated, temperature, and pH. For the NHS ester reaction, incubation times typically range from 30 minutes to several hours at room temperature or 4°C. thermofisher.comwindows.netneb.com Some protocols suggest incubation for 30-60 minutes at room temperature. thermofisher.comwindows.net The time required for the sulfhydryl reaction can also vary. Monitoring the release of pyridine-2-thione at 343 nm can help determine the reaction endpoint. precisepeg.comaxispharm.com

Controlled Reduction of Disulfide Linkages within Conjugates

A significant advantage of using this compound is the presence of a cleavable disulfide bond in the linker. fishersci.co.uksigmaaldrich.comaxispharm.com This disulfide linkage can be selectively reduced to release the conjugated molecules. Reducing agents commonly used for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or TCEP hydrochloride (THPP). axispharm.comprecisepeg.comaxispharm.comacs.org

The reduction of the disulfide bond within the this compound conjugate can be controlled by the concentration of the reducing agent and the reaction conditions, particularly pH. In many cases, a 25 mM DTT solution at pH 4.5 is sufficient to cleave the crosslinks without affecting the native disulfide bonds within proteins. precisepeg.comaxispharm.com However, if the protection of native disulfide bonds is not a concern, cleavage with DTT can be performed efficiently at pH 7-9. axispharm.com The ability to cleave the disulfide bond provides a mechanism for releasing the conjugated molecule, which is useful in various applications such as release of therapeutic agents or analysis of conjugation efficiency. axispharm.com

| Parameter | Typical Range/Value | Notes | Relevant Section |

| NHS Ester Reaction pH | 7-9 (Optimal 8.3-8.5) precisepeg.comwindows.netbroadpharm.com | Avoid primary amine buffers. thermofisher.comtocris.comwindows.net Hydrolysis increases with pH. precisepeg.comthermofisher.comthermofisher.comaxispharm.com | 2.2.1, 2.2.2 |

| Sulfhydryl Reaction pH | 7-8 thermofisher.comprecisepeg.comaxispharm.com | Requires thiol-free buffer. thermofisher.comaxispharm.com | 2.2.2 |

| Organic Solvent (for dissolution) | DMSO or DMF thermofisher.comwindows.net | Final concentration typically ≤ 10%. windows.net Dissolve immediately before use. windows.net | 2.2.3 |

| NHS Ester:Amine Ratio | Typically 20-fold molar excess windows.net | Optimize for desired labeling level. tocris.comwindows.net | 2.2.4 |

| NHS Ester Incubation Time | 30-60 minutes (RT) or longer (4°C) thermofisher.comwindows.netneb.com | Varies with temperature and pH. neb.comgoogle.com | 2.2.4 |

| Disulfide Reduction Agent | DTT, TCEP, THPP axispharm.comprecisepeg.comaxispharm.comacs.org | 2.3 | |

| DTT Concentration (for cleavage) | 25 mM (at pH 4.5 for selective cleavage) precisepeg.comaxispharm.com | Can be optimized at pH 7-9 if native disulfides don't need protection. axispharm.com | 2.3 |

Strategies for Selective Cleavage and Preservation of Native Disulfide Bonds

Selective cleavage of the disulfide bond within the this compound linker while preserving the native disulfide bonds of a biomolecule, such as an antibody, is a critical aspect in certain bioconjugation strategies. Native disulfide bonds in proteins are crucial for maintaining their structure and function. nih.gov

One strategy involves careful control of the reducing agent concentration and reaction conditions, particularly pH. As mentioned, using DTT at a slightly acidic pH, such as pH 4.5, can favor the reduction of the more accessible disulfide bond in the SPDP linker over the potentially less accessible native disulfide bonds within a protein. thermofisher.comaxispharm.com

Another approach involves the sequential functionalization of the biomolecules. For instance, an antibody can be first modified with the NHS ester end of this compound via its lysine residues. The SPDP-modified antibody then contains pyridyldithio groups. If a sulfhydryl-containing molecule is to be conjugated, it can react directly with these pyridyldithio groups, forming a new disulfide bond within the linker. Alternatively, if the molecule to be conjugated does not have free sulfhydryls but needs to be introduced via a disulfide linkage, the SPDP-modified antibody can be treated with a reducing agent under controlled conditions to expose a free thiol on the linker, which can then react with a separate molecule containing a pyridyldithio group. thermofisher.com

Research has shown that the choice of reducing agent and the reaction conditions significantly impact the structural integrity of antibodies during functionalization. Studies comparing DTT and TCEP for reducing SPDP-modified antibodies indicated that reduction conditions using DTT at acidic pH were more suitable for preserving the intra- and inter-chain disulfide bridges of the antibodies. nih.gov

Analytical Techniques for Conjugate Purification and Characterization

Following the bioconjugation reaction with this compound, it is essential to purify the resulting conjugate from unreacted starting materials, excess linker, and reaction byproducts. Various analytical techniques are employed for this purpose and for characterizing the synthesized conjugate.

Chromatographic and Dialysis-Based Purification Methodologies

Chromatographic techniques are widely used for the purification of bioconjugates formed using this compound. Size exclusion chromatography (SEC), also known as gel filtration chromatography, is a common method that separates molecules based on their size. biopharminternational.comthermofisher.comgoogle.comresearchgate.net This is particularly effective for separating larger conjugates from smaller unreacted linkers, excess reagents, and low molecular weight byproducts like pyridine-2-thione. google.comresearchgate.net SEC can also be used to separate the conjugate from unconjugated starting biomolecules if there is a significant size difference or if the conjugation alters the hydrodynamic volume. thermofisher.comresearchgate.net

Dialysis is another widely used technique for purifying conjugates, especially for removing smaller molecules from larger biomolecules. biopharminternational.comrsc.orgresearchgate.netchalcogen.ronih.gov Dialysis involves placing the reaction mixture in a semipermeable membrane tubing with a specific molecular weight cutoff (MWCO) and immersing it in a large volume of buffer. Smaller molecules can pass through the membrane, while the larger conjugate is retained. rsc.orgresearchgate.netnih.gov Multiple buffer exchanges are typically performed to ensure efficient removal of contaminants. biopharminternational.com While dialysis is effective for removing small molecules, it may be time-consuming and, in some cases, can lead to issues like the reoxidation of sulfhydryl groups if not performed under controlled conditions. biopharminternational.com

Other purification methods that can be employed include ultrafiltration (also known as stirred cell filtration, microfiltration, or diafiltration), which uses a pressurized system and a membrane to separate molecules based on size, and potentially other chromatographic methods depending on the specific properties of the biomolecules being conjugated. biopharminternational.comthermofisher.comgoogle.com

Spectrophotometric Monitoring of Pyridine-2-thione Release as a Measure of Reaction Progress

The reaction between the 2-pyridyldithio group of this compound and a free sulfhydryl group results in the displacement of pyridine-2-thione (also known as 2-thiopyridone). thermofisher.comthermofisher.comaxispharm.comchalcogen.ro This byproduct is chromogenic and absorbs strongly in the ultraviolet-visible spectrum, with a characteristic absorbance peak at 343 nm. thermofisher.comthermofisher.comaxispharm.comchalcogen.ro

Monitoring the release of pyridine-2-thione spectrophotometrically at 343 nm provides a convenient and quantitative method to track the progress of the sulfhydryl coupling reaction and to determine the extent of modification or conjugation. thermofisher.comthermofisher.comthermofisher.comchalcogen.ro The concentration of released pyridine-2-thione is directly proportional to the number of disulfide bonds formed between the SPDP-PEG12 linker and the sulfhydryl-containing molecule. chalcogen.ro

The molar extinction coefficient for pyridine-2-thione at 343 nm is approximately 8.08 x 10³ M⁻¹cm⁻¹. thermofisher.com By measuring the absorbance at 343 nm and using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the concentration of released pyridine-2-thione can be calculated, which in turn reflects the extent of the reaction. This spectrophotometric assay can be used to assess the efficiency of the coupling reaction and to quantify the number of sulfhydryl groups that have reacted with the this compound-modified molecule. thermofisher.comchalcogen.ro

For example, studies have utilized UV-Vis spectrometry to quantitatively assess the success of SPDP activation by monitoring pyridine-2-thione formation during the treatment of SPDP-modified intermediates with reducing agents or thiol-containing species. chalcogen.ro The amount of consumed pyridyl-dithio residues is equimolar to the amount of released pyridine-2-thione. chalcogen.ro

Table: Spectrophotometric Monitoring of Pyridine-2-thione Release

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Purpose |

| 343 | ~8.08 x 10³ | Monitoring the release of pyridine-2-thione to quantify sulfhydryl reaction |

Table: Common Reducing Agents in SPDP-mediated Bioconjugation

| Reducing Agent | Properties | Typical Use | Notes |

| Dithiothreitol (DTT) | Thiol-based, strong reducing agent. | Reducing disulfide bonds in proteins, cleaving SPDP linker disulfide. | Activity is pH-dependent, less stable than TCEP, requires removal before thiol-reactive conjugations. thermofisher.comthermofisher.combiotium.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thiol-free, strong reducing agent, odorless, stable. | Reducing disulfide bonds in proteins, cleaving SPDP linker disulfide. | More stable than DTT, effective over a wider pH range, generally does not interfere with maleimide (B117702) reactions. thermofisher.comthermofisher.combiotium.comubpbio.com |

Table: Purification Methods for this compound Conjugates

| Method | Principle of Separation | Applications | Advantages | Disadvantages |

| Size Exclusion Chromatography (SEC) | Size | Separating conjugates from smaller molecules. | Effective for removing excess linker and byproducts. | May not separate molecules with similar sizes. |

| Dialysis | Size (MWCO) | Removing small molecules from larger conjugates. | Simple, effective for removing small contaminants. | Time-consuming, potential for reoxidation of thiols. biopharminternational.com |

| Ultrafiltration | Size/Pressure | Concentrating and purifying macromolecule solutions. | Faster than dialysis for volume reduction. | Requires specialized equipment. |

Advanced Research Applications of Spdp Peg12 Nhs Ester Conjugates

Precision Modification of Proteins and Peptides for Functional Studies

The heterobifunctional nature of SPDP-PEG12-NHS ester allows for controlled conjugation reactions with proteins and peptides, crucial for tailoring their properties and functions in research. Its reactivity towards both primary amines (abundant in lysine (B10760008) residues and the N-terminus) and sulfhydryl groups (found in cysteine residues) provides versatility in conjugation strategies sigmaaldrich.comthermofisher.comsigmaaldrich.comnih.govtocris.com. The PEG spacer contributes to improved solubility, reduced immunogenicity, and enhanced stability of the resulting conjugates sigmaaldrich.combroadpharm.comcreative-biolabs.comaxispharm.com.

Development of Site-Specific Conjugation Methodologies

While NHS esters typically react with multiple lysine residues on a protein surface due to their abundance, strategies can be employed to achieve more site-specific conjugation. For instance, targeting less abundant functional groups or utilizing directed modification approaches can enhance specificity thermofisher.comsigmaaldrich.com. The pyridyldithio group of this compound reacts specifically with free sulfhydryl groups, which are less common than primary amines in most proteins thermofisher.comsigmaaldrich.com. This allows for conjugation at cysteine residues, which can be naturally present or introduced through genetic engineering or reduction of disulfide bonds thermofisher.comsigmaaldrich.com. This thiol-specific reaction offers a route towards more controlled modification compared to random amine conjugation thermofisher.com.

Engineering of Multi-Enzyme Conjugates for Signal Amplification in Assays

This compound can be utilized in the creation of multi-enzyme conjugates, which are beneficial for signal amplification in various assays, such as ELISAs. By conjugating multiple enzyme molecules to an antibody or other protein scaffold using a heterobifunctional linker like this compound, the catalytic activity at the site of binding is increased, leading to a stronger signal. The NHS ester end can react with amine groups on one protein (e.g., an antibody), while the pyridyldithio end can react with sulfhydryl groups on an enzyme (either naturally present or introduced) thermofisher.com. This allows for the directed coupling of different proteins. While specific examples using this compound for multi-enzyme conjugates were not extensively detailed in the search results, the principle of using heterobifunctional PEG linkers with NHS ester and thiol-reactive groups for conjugating enzymes to antibodies for signal generation in assays is established google.comgoogle.com.

Strategic Modification of Antibody Molecules for Biopharmaceutical Development

Modification of antibodies is a key area in biopharmaceutical development, particularly for generating antibody-drug conjugates (ADCs). This compound, with its ability to form cleavable disulfide linkages and its PEG spacer, is relevant in this field broadpharm.comcreative-biolabs.comaxispharm.comadcreview.com. The NHS ester can conjugate to lysine residues on the antibody, while the pyridyldithio group can link to a thiol-containing drug or molecule thermofisher.com. The cleavable disulfide bond allows for the release of the conjugated molecule within the target cell, which is often desired for the mechanism of action of ADCs and immunotoxins thermofisher.comthermofisher.com. The PEG linker improves the pharmacokinetic properties of ADCs by enhancing solubility and reducing aggregation and immunogenicity creative-biolabs.comaxispharm.comadcreview.com.

Functionalization of Nanomaterials for Biomedical and Biotechnological Applications

The functionalization of nanomaterials with biomolecules is crucial for developing targeted drug delivery systems, diagnostic tools, and biosensors. This compound provides a means to attach proteins, peptides, or other amine- or thiol-containing molecules to the surface of nanoparticles.

Surface Derivatization of Inorganic Nanoparticles (e.g., Iron Oxide Nanoparticles)

Inorganic nanoparticles, such as iron oxide nanoparticles used in imaging and drug delivery, often require surface modification to improve their biocompatibility, stability, and targeting capabilities. This compound can be used to attach targeting ligands, proteins, or stealth polymers to the nanoparticle surface. If the nanoparticles have surface amine groups, the NHS ester of this compound can react directly with them, forming stable amide bonds. If the nanoparticles have other functional groups, they can be modified to introduce amines or thiols for subsequent reaction with this compound. The PEG chain on the surface helps to reduce non-specific protein adsorption and prolong circulation time in biological systems creative-biolabs.com.

Incorporation into Polymeric Nanoparticle Systems for Enhanced Performance

Polymeric nanoparticles are widely used for drug encapsulation and delivery. Incorporating this compound into or onto the surface of these nanoparticles can enhance their functionality. For instance, the NHS ester can react with amine-terminated polymers during nanoparticle synthesis or with amine groups on the surface of pre-formed nanoparticles. The exposed pyridyldithio groups can then be used to conjugate targeting ligands (e.g., peptides or antibodies with free thiols) or therapeutic molecules papyrusbio.com. This allows for the creation of targeted and stimuli-responsive drug delivery systems, where the payload can be released upon cleavage of the disulfide bond in a reducing environment, such as within cells thermofisher.compapyrusbio.com. The PEG portion contributes to the stability and circulation time of the polymeric nanoparticles creative-biolabs.com.

Attaining Colloidal Stability and Biocompatibility of Nanoconjugates

The incorporation of polyethylene (B3416737) glycol (PEG) chains, such as the PEG12 unit in this compound, is a common strategy to improve the colloidal stability and biocompatibility of nanoconjugates. PEGylation, the process of conjugating PEG chains to nanoparticles or biomolecules, increases their hydrodynamic size and creates a hydrophilic shield around them thermofisher.comvwr.com. This shield reduces non-specific protein adsorption and aggregation, thereby enhancing colloidal stability in biological fluids thermofisher.comvwr.com. The hydrophilic nature of PEG also contributes to improved biocompatibility by reducing recognition by the reticuloendothelial system (RES), leading to extended circulation times in vivo thermofisher.comvwr.com. While the search results specifically mention PEGylated SPDP crosslinkers enhancing solubility and reducing aggregation, direct detailed research findings or data tables specifically on this compound in nanoconjugate stability were not extensively provided beyond the general benefits of PEGylation thermofisher.comvwr.com.

Design and Synthesis of Targeted Protein Degraders: PROTACs

Proteolysis-Targeting Chimeras (PROTACs) represent a burgeoning modality in drug discovery aimed at inducing the degradation of target proteins rather than merely inhibiting their function precisepeg.commedchemexpress.com. PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase precisepeg.commedchemexpress.com. By forming a ternary complex between the POI, the PROTAC, and the E3 ligase, the POTAC facilitates the ubiquitination of the POI, marking it for degradation by the cellular proteasome precisepeg.commedchemexpress.com.

This compound as a Critical Linker in PROTAC Architectures

This compound is recognized as a PEG-based linker that can be utilized in the synthesis of PROTACs medchemexpress.comglpbio.com. Its heterobifunctional nature, possessing both an NHS ester and a pyridyldithio group, allows for orthogonal conjugation to molecules containing primary amines and sulfhydryl groups, respectively broadpharm.comthermofisher.comvwr.com. The PEG12 spacer provides flexibility and solubility to the PROTAC molecule, which can be important for optimal binding and formation of the ternary complex thermofisher.comvwr.com. The cleavable disulfide bond within the SPDP moiety offers a potential strategy for designing inducible or activatable PROTACs, where the degradation activity is triggered by the reduction of the disulfide bond in a specific cellular environment.

Advanced Linker Design Considerations for PROTAC Optimization

The design of the linker is a critical aspect of PROTAC development, significantly influencing the molecule's ability to effectively bring the target protein and E3 ligase into proximity for ubiquitination precisepeg.com. Linker length, flexibility, and chemical composition all play a role in the efficiency of ternary complex formation and subsequent degradation precisepeg.com. While specific detailed research findings on the optimization of PROTACs using this compound were not extensively detailed in the search results, the general principles of linker design for PROTACs highlight the importance of precise adjustments to ligands and crosslinkers precisepeg.com. Optimizing linker length, shape, and attachment points is crucial for successful PROTAC development precisepeg.com. PEG linkers, including those with varying PEG lengths, are commonly explored to optimize these properties broadpharm.com.

Mechanistic Exploitation of the Ubiquitin-Proteasome System in Target Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) precisepeg.commedchemexpress.com. Upon formation of the ternary complex, the recruited E3 ubiquitin ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to lysine residues on the target protein google.com. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome precisepeg.commedchemexpress.com. This catalytic mechanism means that PROTAC molecules are not consumed in the degradation process and can potentially induce the degradation of multiple target protein molecules precisepeg.commedchemexpress.com. The efficiency of this process is dependent on the effective formation of the ternary complex, which is influenced by the binding affinities of the ligands for their respective proteins and the design of the linker connecting them.

Development of Immunoassay Reagents and Diagnostic Probes

This compound is a valuable tool in the development of immunoassay reagents and diagnostic probes due to its ability to form stable and functional conjugates broadpharm.comthermofisher.com. The NHS ester readily reacts with primary amines present in antibodies, antigens, or other biomolecules commonly used in diagnostic platforms thermofisher.comvwr.comlabx.com. The resulting amide bond is stable under typical immunoassay conditions.

Formation of Robust and Functionally Active Conjugates for Diagnostic Platforms

The conjugation of capture molecules (e.g., antibodies) or detection probes to solid supports or signaling enzymes is a fundamental step in the construction of many diagnostic assays, including ELISA, lateral flow assays, and biosensors thermofisher.com. This compound allows for the efficient coupling of amine-containing biomolecules to surfaces or other molecules that have been modified with sulfhydryl groups, or vice versa, utilizing its heterobifunctional reactivity thermofisher.comvwr.comlabx.com. The PEG spacer can help to orient the immobilized biomolecule correctly, reduce steric hindrance, and minimize non-specific binding, all of which are critical for achieving high sensitivity and specificity in diagnostic assays thermofisher.comvwr.comthermofisher.com. The ability to form robust covalent linkages ensures the stability of the diagnostic reagent. While specific examples using this compound in published immunoassay data were not extensively found, the general application of PEGylated SPDP crosslinkers for protein conjugation in diagnostic contexts is well-established thermofisher.comaxispharm.com.

Generation of Reproducible Detection Reagents for High-Sensitivity Assays

The NHS ester functionality of this compound makes it a valuable tool for creating reproducible detection reagents, particularly in high-sensitivity assays such as immunoassays. mesoscale.comthermofisher.commanuals.plusthermofisher.com By reacting with primary amine groups present in proteins, antibodies, or other biomolecules, this compound can covalently link these molecules to solid supports, labels, or other components of an assay system. mesoscale.comthermofisher.com This site-specific or random conjugation via accessible lysine residues (which contain primary amines) or the N-terminus allows for the creation of well-defined conjugates. thermofisher.com

The stability of the amide bond formed by the NHS ester reaction ensures that the linkage between the biomolecule and the PEG-SPDP linker is robust under typical assay conditions. thermofisher.com Subsequently, the terminal SPDP group can be used to attach a detection moiety, such as an enzyme, fluorescent dye, or biotin, often via reaction with a thiol group on the detection molecule. The ability to control the conjugation chemistry through well-established NHS and SPDP reactions contributes to the reproducibility of the resulting detection reagents. mesoscale.comthermofisher.commanuals.plus High-sensitivity detection in immunoassays relies on the specific and stable attachment of signaling molecules to capture or detection antibodies, a process facilitated by linkers like this compound. mesoscale.comthermofisher.com The PEG spacer also helps to minimize steric hindrance and non-specific interactions, further improving assay performance and sensitivity. broadpharm.comthermofisher.com

Engineering of Molecular Imaging Probes

This compound and related SPDP-PEG-NHS esters are instrumental in the engineering of molecular imaging probes by facilitating the conjugation of reporter moieties to targeting vectors or nanoparticles. nih.gov

Conjugation of Reporter Moieties for Optical and Magnetic Resonance Imaging

The heterobifunctional nature of this compound allows for the creation of sophisticated imaging probes that can integrate multiple imaging modalities. The NHS ester end can be conjugated to amine-rich surfaces of nanoparticles or to lysine residues on targeting proteins or peptides. nih.govthermofisher.com The SPDP end, with its reactivity towards thiols, can then be used to attach reporter molecules for optical or magnetic resonance imaging (MRI).

For optical imaging, fluorescent dyes can be modified to contain thiol groups, enabling their conjugation to the SPDP-activated nanoparticle or targeting vector. nih.gov Similarly, contrast agents for MRI, such as gadolinium chelates or superparamagnetic iron oxide nanoparticles (SPIONs), can be functionalized with thiol groups for coupling via the SPDP linker. nih.govnih.gov This approach allows for the creation of multimodal imaging probes, combining the high sensitivity of optical imaging with the superior tissue penetration and anatomical detail provided by MRI. nih.govnih.govdtic.mil

Translational Applications in in vitro and in vivo Imaging Research

The resulting this compound-based molecular imaging probes have found applications in both in vitro and in vivo imaging research. In vitro studies can utilize these probes for visualizing cellular targets, tracking cellular processes, or assessing the binding specificity of targeting ligands. For instance, nanoparticles conjugated to fluorescent dyes and targeting peptides via SPDP linkers have been used to demonstrate enhanced cellular uptake in specific cancer cell lines. nih.gov

In vivo imaging research benefits from the improved pharmacokinetic properties conferred by the PEG linker, including increased circulation half-life and reduced reticuloendothelial system uptake, which can lead to enhanced accumulation at target sites. axispharm.com SPDP-conjugated nanoparticles incorporating both MRI contrast agents and fluorescent dyes have been successfully used for in vivo tumor imaging in animal models, allowing for non-invasive monitoring of probe distribution and accumulation. nih.gov The cleavable disulfide bond in the SPDP linker also offers the potential for intracellular release of the reporter molecule, which can be advantageous for certain imaging applications or for combining imaging with drug delivery (theranostics). nih.govcd-bioparticles.net

Facilitating Gene Delivery Systems

This compound plays a significant role in the development of non-viral gene delivery systems, particularly in the modification of polymeric carriers and the conjugation of nucleic acids like siRNA and mRNA. nih.govuni-muenchen.deuq.edu.aunih.govaxispharm.com

Chemical Modification of Polymeric Gene Carriers (e.g., PEI-g-PEG conjugates)

Polymeric carriers, such as polyethyleneimine (PEI), are widely explored for gene delivery due to their ability to condense negatively charged nucleic acids. nih.gov However, the high positive charge density of polymers like PEI can lead to cytotoxicity and non-specific interactions. nih.gov PEGylation, the conjugation of PEG chains to the polymer backbone, is a common strategy to mitigate these issues, improving biocompatibility, solubility, and circulation time. nih.govaxispharm.com

This compound can be used to introduce PEG chains onto amine-rich polymeric carriers like PEI. The NHS ester end reacts with primary amines on the polymer, creating PEI-PEG conjugates. nih.gov Subsequently, the SPDP group at the PEG terminus can be utilized for further functionalization, such as attaching targeting ligands or other molecules. nih.gov For example, NHS-PEG-SPDP (a related SPDP-PEG-NHS ester) has been grafted onto linear PEI to synthesize PEI-g-PEG polymers with terminal SPDP groups, which were then further modified with functional molecules for mRNA delivery. nih.gov This chemical modification approach allows for precise control over the PEGylation density and the introduction of specific functionalities onto the polymeric carrier.

Conjugation Strategies for Small Interfering RNA (siRNA) and Messenger RNA (mRNA) Delivery

Direct conjugation of siRNA and mRNA to delivery vectors or targeting ligands can improve their stability, cellular uptake, and targeted delivery. uq.edu.auaxispharm.com this compound provides a flexible linker for such conjugation strategies.

siRNA molecules can be chemically modified to incorporate thiol groups, typically at the 3' end of the sense strand. uq.edu.aunih.gov this compound, pre-conjugated to a targeting ligand or a delivery vehicle via its NHS ester, can then react with the thiol-modified siRNA through disulfide bond formation. uq.edu.aunih.gov This creates a cleavable linkage between the delivery system and the siRNA, allowing for intracellular release of the siRNA in the reducing environment of the cytoplasm, which is crucial for its activity in the RNA interference pathway. cd-bioparticles.net Studies have demonstrated the successful conjugation of monodisperse PEG chains, including PEG12-NHS ester, to amino-modified single-stranded RNA oligonucleotides, highlighting the feasibility of this approach for nucleic acid modification. nih.gov

Future Perspectives and Emerging Research Avenues

Integration with Orthogonal Bioconjugation Chemistries

The future of bioconjugation is increasingly moving towards the use of orthogonal chemistries that allow for selective modification of multiple sites on a single molecule or the creation of complex multi-component systems. While SPDP-PEG12-NHS ester itself utilizes conventional amine and thiol reactivity, its integration into strategies employing orthogonal reactions is an emerging area. For instance, the pyridyldithiol group, after reaction with a thiol, releases pyridine-2-thione, which can be quantified. The resulting disulfide bond can be cleaved, potentially revealing a free thiol that could then participate in a subsequent orthogonal reaction, such as click chemistry (e.g., azide-alkyne cycloaddition or tetrazine-TCO ligation). Alternatively, this compound could be incorporated into molecules already bearing functional handles for click chemistry or other bioorthogonal reactions, enabling the creation of sophisticated conjugates with precisely controlled architectures and functionalities. The development of linkers combining SPDP with moieties like TCO suggests this trend towards integrating SPDP-based chemistry with highly efficient bioorthogonal methods.

Tailored Customization and Derivatization of PEG Linkers for Niche Applications

The PEG linker in this compound plays a crucial role in influencing the properties of the resulting conjugate, including solubility, pharmacokinetics, and immunogenicity. Future research avenues involve the tailored customization and derivatization of the PEG linker component of SPDP-based crosslinkers to meet the specific demands of niche applications. This could involve synthesizing SPDP-NHS esters with PEG linkers of varying lengths (beyond PEG12) to optimize the spatial separation between conjugated molecules, influencing factors like binding affinity or drug release kinetics. Furthermore, the PEG chain could be modified to incorporate additional functionalities, such as targeting ligands for specific cells or tissues, or cleavable sites responsive to particular biological cues (e.g., enzymatic cleavage sites or pH-sensitive linkages). This level of customization would allow for the design of highly specific and finely tuned bioconjugates for applications in targeted drug delivery, diagnostics, and biomaterials science.

Strategies for High-Throughput Synthesis and Screening in Conjugate Library Development

The increasing complexity of bioconjugate design necessitates the development of high-throughput synthesis and screening strategies. This compound, as a well-defined and relatively straightforward crosslinker, can be a valuable tool in such approaches. Future efforts may focus on developing automated or semi-automated methods for synthesizing libraries of conjugates using this compound to link various biomolecules or small molecules. The NHS ester's rapid reaction with primary amines is amenable to high-throughput procedures. Screening these libraries would allow for the rapid identification of conjugates with optimal properties for a desired application, such as improved stability, enhanced targeting efficiency, or controlled release profiles. This is particularly relevant in fields like antibody-drug conjugate (ADC) development and the creation of PROTACs, where systematic variation of linkers and attachment sites is crucial for optimizing efficacy and minimizing off-target effects. The development of versatile crosslinker collections with functional groups facilitating flexible attachment supports rapid library generation and screening.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating SPDP-PEG12-NHS ester to amine-containing biomolecules?

- Methodology :

- Buffer and pH : Use pH 7.0–8.5 phosphate or HEPES buffer to ensure NHS ester reactivity while minimizing hydrolysis .

- Molar Ratio : Start with a 10:1 molar excess of this compound to target protein (adjust based on lysine accessibility) .

- Temperature : Conduct reactions at 4°C for 1–2 hours to balance reaction efficiency and protein stability .

- Purification : Remove unreacted linker via size-exclusion chromatography or dialysis .

Q. How can researchers quantify conjugation efficiency of this compound with thiol-containing molecules?

- Methodology :

- Disulfide Bond Analysis : Use Ellman’s assay (DTNB) to measure free thiols before/after reaction. A decrease in free thiols indicates successful crosslinking via the SPDP moiety .

- UV-Vis Spectroscopy : Monitor pyridine-2-thione release at 343 nm (ε = 8.08 × 10³ M⁻¹cm⁻¹) during SPDP-thiol reactions .

Q. What storage conditions preserve this compound stability?

- Methodology :

- Store lyophilized powder at ≤ -20°C in anhydrous, light-protected containers to prevent NHS ester hydrolysis and disulfide degradation .

- Prepare fresh solutions in anhydrous DMSO or DMF and use immediately to avoid hydrolysis in aqueous buffers .

Advanced Research Questions

Q. How does the PEG12 spacer length affect steric hindrance in antibody-drug conjugate (ADC) design?

- Methodology :

- Comparative Studies : Conjugate identical payloads via PEG12 vs. shorter PEG chains (e.g., PEG4, PEG8) and compare binding affinity (surface plasmon resonance) and cytotoxicity (IC50 assays) .

- Structural Modeling : Use molecular dynamics simulations to predict PEG12’s spatial arrangement and its impact on antigen-binding domains .

Q. What strategies mitigate NHS ester hydrolysis during large-scale bioconjugation?

- Methodology :

- Buffer Optimization : Use low-water-content solvents (e.g., DMSO:buffer mixtures) to slow hydrolysis .

- Kinetic Monitoring : Employ real-time NMR or HPLC to track NHS ester degradation and adjust reaction timelines accordingly .

Q. How can researchers resolve contradictory data in SPDP-mediated crosslinking efficiency across protein types?

- Methodology :

- Controlled Variables : Standardize protein concentration, lysine accessibility (via protein unfolding assays), and reaction pH .

- Cross-Validation : Compare results from SDS-PAGE, MALDI-TOF, and activity assays (e.g., enzymatic activity loss post-conjugation) .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

- Methodology :

- LC-MS : Verify molecular weight (expected: 685.75 g/mol for PEG12) and purity .

- ¹H NMR : Identify characteristic peaks (e.g., NHS ester carbonyl at ~170 ppm, PEG methylene at ~3.6 ppm) .

Methodological Best Practices

- Experimental Design : Pre-screen proteins for lysine accessibility via TNBS assay to avoid under-conjugation .

- Data Interpretation : Use negative controls (e.g., NHS ester-only reactions) to distinguish linker-specific effects .

- Collaborative Workflows : Integrate this compound with click chemistry (e.g., DBCO-azide systems) for multi-step bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.